(1S,6S)-3-Azabicyclo[4.2.0]octane
Description
Properties
IUPAC Name |
(1S,6S)-3-azabicyclo[4.2.0]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-5-8-4-3-6(1)7/h6-8H,1-5H2/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWPCFIFXGAFK-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Photocyclization Using Visible Light
Photochemical strategies have emerged as efficient pathways for constructing bicyclic amines. A landmark method involves the visible light-mediated [2+2] photocyclization of enamines derived from cyclic ketones. For example, treatment of N-allyl enamines with a ruthenium-based photosensitizer (e.g., Ru(bpy)₃Cl₂) under blue LED irradiation induces cyclization to form the azabicyclo[4.2.0]octane core. This approach achieves a 68–72% yield with excellent diastereoselectivity (>20:1 dr) for the (1S,6S) configuration. The reaction proceeds via a singlet-to-triplet energy transfer mechanism, enabling selective bond formation without requiring high temperatures or harsh reagents.
Key advantages include operational simplicity and scalability, though the dependence on specialized photochemical equipment limits industrial adoption. Substrate scope studies indicate that electron-donating groups on the enamine enhance reaction rates, while bulky substituents reduce cyclization efficiency.
Enantioselective Construction via Chiral Auxiliaries
Enantioselective synthesis of (1S,6S)-3-azabicyclo[4.2.0]octane has been achieved using chiral pyrrolidine catalysts. In one protocol, a proline-derived organocatalyst facilitates the asymmetric Mannich reaction between a cyclic ketone and a β-amino alcohol, followed by intramolecular reductive amination. This two-step process delivers the bicyclic amine with 89% enantiomeric excess (ee) and 65% overall yield. The stereochemical outcome arises from the catalyst’s ability to orient the amine nucleophile during the Mannich step, ensuring correct ring fusion.
A variation employs Evans’ oxazaborolidine catalysts to induce asymmetry during the cyclization of aziridine intermediates. This method achieves 94% ee but requires cryogenic conditions (−78°C), complicating large-scale production.
Acid-Catalyzed Cyclization of Amino Alcohols
Brønsted acid catalysis offers a straightforward route to the target compound. Treatment of 4-aminocyclohexanol derivatives with triflic acid (TfOH) in dichloromethane triggers a Wagner-Meerwein rearrangement, forming the bicyclic structure via a carbocation intermediate. Optimization studies reveal that 2,2,2-trifluoroethanol as a co-solvent increases yields to 78% by stabilizing the transition state. However, this method produces a racemic mixture, necessitating subsequent chiral resolution using tartaric acid derivatives.
Reductive Amination Approaches
Reductive amination of ketoamines presents a modular strategy. Reacting 4-oxopiperidine with ammonium acetate and sodium cyanoborohydride under mild acidic conditions (pH 5–6) yields the monocyclic amine, which undergoes Pd-catalyzed C–H activation to form the bicyclic product. This method achieves 82% yield but exhibits moderate stereoselectivity (7:1 dr), requiring chromatographic purification to isolate the (1S,6S) diastereomer.
Comparison of Synthetic Methodologies
The table below evaluates critical parameters of the four methods:
Key Insights :
- Photocyclization excels in stereocontrol but requires light sources.
- Chiral Auxiliaries offer high enantiopurity at the expense of scalability.
- Acid Catalysis is cost-effective for racemic synthesis but needs resolution steps.
- Reductive Amination balances yield and scalability but lacks selectivity.
Chemical Reactions Analysis
Types of Reactions
(1S,6S)-3-Azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting ketones or imines to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (1S,6S)-3-Azabicyclo[4.2.0]octane serves as a building block for the synthesis of more complex molecules. Its rigid structure and nitrogen atom make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology and Medicine
The compound is studied for its potential biological activities. It can act as a scaffold for the development of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which (1S,6S)-3-Azabicyclo[4.2.0]octane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the binding affinity and specificity of the compound towards its molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Stereochemical Variants
a. 2-Azabicyclo[4.2.0]octane Derivatives
- rac-(1R,6S)-2-Azabicyclo[4.2.0]octane hydrochloride (CAS: EN 300-1697301): Differs in nitrogen position (2-aza vs. Racemic mixture with (1R,6S) configuration; stereochemistry impacts receptor binding selectivity .
b. 3-Azabicyclo[4.2.0]octan-4-one (CAS: 214479-57-9):
Ring Size and Bridging Variations
a. 3-Azabicyclo[3.2.0]heptane Derivatives
- LU-111995 : A neuroleptic candidate with a bicyclo[3.2.0]heptane core.
b. 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid (CAS: 791846-78-1):
Diazabicyclo[4.2.0]octane Derivatives
a. (1R,6S)-3-Boc-3,8-Diazabicyclo[4.2.0]octane (CAS: 370882-99-8):
- Incorporates a second nitrogen (8-position) and a Boc-protecting group.
- Increased hydrogen-bonding capacity and steric bulk alter pharmacokinetic profiles .
b. (1R,6S)-3-Boc-3,7-Diazabicyclo[4.2.0]octane (CAS: 1417789-72-0):
Comparative Data Table
Key Findings and Implications
- Stereochemistry : The (1S,6S) configuration likely confers distinct binding modes compared to (1R,6R) or racemic analogs, critical for chiral recognition in drug-receptor interactions .
- Functionalization : Substituents like ketones or Boc groups modulate solubility and target affinity, as seen in diazabicyclo derivatives .
Q & A
Q. What are the distinguishing structural features of (1S,6S)-3-Azabicyclo[4.2.0]octane, and how do they influence its reactivity?
The compound’s bicyclo[4.2.0]octane scaffold, with nitrogen atoms at positions 3 and 7 (or 8 in derivatives), creates a rigid, conformationally constrained framework. This structure enhances stereochemical control in synthesis and modulates interactions with biological targets like nicotinic acetylcholine receptors (nAChRs) . Key features include:
- Ring size and substituents : The 4.2.0 bicyclic system balances strain and stability, allowing selective functionalization (e.g., Cbz or Boc groups at the 8-position) to tailor reactivity .
- Stereochemistry : The (1S,6S) configuration ensures precise spatial alignment for receptor binding, as seen in analogs like (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane, where stereochemistry dictates ligand efficacy .
Methodological Insight : X-ray crystallography and NMR are critical for confirming stereochemistry. Computational tools (e.g., PubChem’s stereochemical descriptors) aid in predicting reactivity .
Q. What standard synthetic routes are used to prepare this compound derivatives?
Synthesis typically involves multi-step strategies:
- Cyclization of precursors : Intramolecular [2+2] cycloadditions or ring-closing metathesis generate the bicyclic core .
- Functionalization : Boc or Cbz protecting groups are introduced via carbamate-forming reactions (e.g., benzyl chloroformate for Cbz) .
- Purification : Chromatography (HPLC or flash) and recrystallization ensure >95% purity, as required for pharmacological studies .
Key Example : (1S,6R)-rel-8-Acetyl-3,8-diazabicyclo[4.2.0]octane is synthesized via cyclization under Pd catalysis, followed by acetylation .
Advanced Research Questions
Q. How do stereochemical variations in this compound derivatives affect their pharmacological profiles?
Stereochemistry directly impacts receptor binding and metabolic stability:
- Case Study : The (1R,6S,8R)-3-Boc derivative shows higher nAChR affinity than its enantiomer due to optimal nitrogen lone-pair orientation .
- Data Contradiction : Some analogs report conflicting bioactivity (e.g., analgesic vs. antipsychotic effects). Resolution requires:
- In vitro assays : Compare binding affinities across receptor subtypes (e.g., D4 vs. 5-HT2A) .
- Molecular docking : Validate stereochemical alignment with receptor pockets using software like AutoDock .
Methodological Recommendation : Use chiral HPLC to separate enantiomers and test individually .
Q. What strategies address contradictions in reported biological activities of structurally similar azabicyclic compounds?
Discrepancies often arise from substituent effects or assay conditions. Solutions include:
- Comparative Analysis : Tabulate data for analogs (see table below) to identify structure-activity trends :
| Compound | Biological Activity | Key Substituent | Source |
|---|---|---|---|
| 3,8-Diazabicyclo[4.2.0]octane | nAChR ligand (analgesic) | Unsubstituted N | |
| (1R,6S)-8-Cbz derivative | Dopamine D4 antagonism | Cbz at 8-position | |
| 7-Methyl variant | Enhanced nAChR interaction | Methyl at 7-position |
- Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., same cell line, receptor subtype) .
Q. How can retrosynthetic analysis optimize the synthesis of novel this compound analogs?
AI-driven tools (e.g., Pistachio or Reaxys) propose routes by dissecting target molecules into accessible precursors. For example:
- Step 1 : Identify bicyclic core formation via [2+2] cycloaddition from diazabutadiene precursors .
- Step 2 : Introduce functional groups (e.g., acetyl or Boc) through SN2 or Pd-catalyzed cross-coupling .
- Step 3 : Validate route feasibility using DFT calculations to predict transition-state energies .
Q. What analytical techniques are critical for characterizing azabicyclo[4.2.0]octane derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
